molecular formula C7H15NO3 B13190495 Methyl 2-(aminooxy)-4-methylpentanoate

Methyl 2-(aminooxy)-4-methylpentanoate

Cat. No.: B13190495
M. Wt: 161.20 g/mol
InChI Key: NVAFDRCMCAACDZ-UHFFFAOYSA-N
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Description

Methyl 2-(aminooxy)-4-methylpentanoate is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aminooxy group (-ONH2) attached to a methylpentanoate backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in synthetic chemistry and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminooxy)-4-methylpentanoate typically involves the reaction of aminooxyacetic acid with thionyl chloride in methanol at room temperature. This method yields the compound in high purity and yield . The reaction proceeds smoothly under mild conditions, making it an efficient and practical approach for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization or distillation to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminooxy)-4-methylpentanoate undergoes several types of chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form hydroxylamine derivatives.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, hydroxylamine derivatives, and various substituted aminooxy compounds. These products can be further utilized in synthetic chemistry for the development of more complex molecules.

Scientific Research Applications

Methyl 2-(aminooxy)-4-methylpentanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(aminooxy)-4-methylpentanoate involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of cystathionine-β-synthase, it interferes with the enzyme’s ability to produce hydrogen sulfide, a molecule that promotes tumor growth and proliferation . By inhibiting this enzyme, the compound can reduce tumor growth and induce cell cycle arrest.

Comparison with Similar Compounds

Similar Compounds

    Aminooxyacetic acid: A precursor to Methyl 2-(aminooxy)-4-methylpentanoate, it shares similar reactivity but lacks the ester functionality.

    Hydroxylamine derivatives: These compounds also contain the -ONH2 group and exhibit similar reactivity in chemical reactions.

Uniqueness

This compound is unique due to its ester functionality, which enhances its solubility and reactivity compared to other aminooxy compounds. This makes it a more versatile intermediate in organic synthesis and a more effective inhibitor in biological applications.

Properties

Molecular Formula

C7H15NO3

Molecular Weight

161.20 g/mol

IUPAC Name

methyl 2-aminooxy-4-methylpentanoate

InChI

InChI=1S/C7H15NO3/c1-5(2)4-6(11-8)7(9)10-3/h5-6H,4,8H2,1-3H3

InChI Key

NVAFDRCMCAACDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)OC)ON

Origin of Product

United States

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